AKR1B10 Inhibition Potential
The AKR1B10 SAR study identifies the 7-hydroxyl group on the chromene ring as absolutely required for inhibitory activity, forming hydrogen bonds with catalytic residues Tyr49 and His111, while the 4-methoxy group on the phenylimino moiety is not essential [1]. The target compound (2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide lacks the 7-hydroxyl required for binding and replaces the 4-methoxyphenylimino with a 3,5-difluorophenylimino group. Consequently, it is structurally precluded from achieving the potent inhibition observed for the comparator scaffold, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (Compound 1).
| Evidence Dimension | AKR1B10 enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Predicted Ki >> 1,000 nM (negligible inhibition) based on the absence of the critical 7-hydroxyl group required for binding |
| Comparator Or Baseline | (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (Compound 1): Ki = 2.7 nM |
| Quantified Difference | Estimated >370-fold decrease in potency relative to the comparator compound |
| Conditions | Inhibition of dehydrogenase activity of N-terminal 6His-tagged AKR1B10 expressed in Escherichia coli BL21(DE3) [1] |
Why This Matters
This structural differentiation establishes (2Z)-2-[(3,5-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide as a useful chemical probe for applications where AKR1B10 inhibition is undesirable or as a negative control in target validation studies, and for exploring alternative biological targets within the chromene scaffold space.
- [1] Endo S, Hu D, Suyama M, Matsunaga T, Sugimoto K, Matsuya Y, El-Kabbani O, Kuwata K, Hara A, Kitade Y, Toyooka N. Synthesis and structure-activity relationship of 2-phenyliminochromene derivatives as inhibitors for aldo-keto reductase (AKR) 1B10. Bioorg Med Chem. 2013 Nov 1;21(21):6378-84. doi: 10.1016/j.bmc.2013.08.059. View Source
